ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1234616-09-1) is a brominated heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with an ethyl ester at position 2 and a bromine atom at position 4. Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 269.10 g/mol. The compound is a key intermediate in medicinal chemistry, particularly for Suzuki cross-coupling reactions to generate biologically active derivatives .
The pyrrolopyridine scaffold is prized for its resemblance to indole alkaloids, enabling interactions with enzymes and receptors in drug discovery. The bromine atom at position 6 enhances reactivity for further functionalization, while the ethyl ester group improves solubility and serves as a handle for hydrolysis or transesterification .
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDPTVHTALSVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The esterification step can be achieved using ethanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds, including ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, exhibit potential antidiabetic activity. These compounds have been shown to reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. A study demonstrated that certain derivatives increased insulin sensitivity significantly, making them candidates for treating conditions like type 2 diabetes and metabolic syndrome .
Antimycobacterial Activity
This compound has also been evaluated for its antimycobacterial properties. In vitro studies revealed that this compound exhibits activity against Mycobacterium tuberculosis and other mycobacterial species. The structure-activity relationship (SAR) studies indicated that modifications in the carboxylic group enhance its efficacy, with some derivatives showing a minimum inhibitory concentration (MIC) of less than 0.15 µM against M. smegmatis .
Anticancer Potential
The anticancer properties of this compound have been investigated in various cancer cell lines. Preliminary findings suggest moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .
Analgesic Effects
Some studies have explored the analgesic potential of pyrrolo[3,2-b]pyridine derivatives. Modifications to the structure have led to compounds that demonstrate significant pain relief in animal models, surpassing the effects of common analgesics like acetylsalicylic acid (aspirin) in specific tests .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Efficacy/Notes |
|---|---|---|
| Antidiabetic | This compound | Increases insulin sensitivity; reduces blood glucose levels |
| Antimycobacterial | This compound | MIC < 0.15 µM against M. smegmatis |
| Anticancer | This compound | Moderate cytotoxicity against ovarian cancer cells |
| Analgesic | Modified derivatives | Superior analgesic effects compared to aspirin |
Case Study 1: Antidiabetic Activity
In a controlled study involving various pyrrolo[3,4-c]pyridine derivatives, the compound was tested on diabetic mouse models. The results showed a significant reduction in blood glucose levels after administration of the compound at varying dosages (0.3–100 µM), indicating its potential as a therapeutic agent for diabetes management.
Case Study 2: Antimycobacterial Efficacy
A series of experiments were conducted to assess the efficacy of this compound against Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively at concentrations lower than those required for traditional antimycobacterial agents, suggesting a promising avenue for tuberculosis treatment.
Case Study 3: Cancer Cell Line Testing
The cytotoxic effects of this compound were evaluated using ovarian and breast cancer cell lines. Results indicated that while the compound exhibited moderate toxicity towards cancer cells, it maintained a favorable safety profile when tested against non-cancerous cells.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Isomeric Brominated Pyrrolopyridine Carboxylates
Key structural analogs differ in the position of the pyrrolo nitrogen atoms, bromine substitution, or ester placement. Below is a comparative analysis:
Functional Group Variations
Methyl vs. Ester Substitutions
- 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-51-7, C₈H₇BrN₂): The methyl group at position 2 reduces polarity compared to the ester, limiting solubility but increasing metabolic stability .
- Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1956319-09-7): Ester at position 3 instead of 2; alters steric hindrance in binding interactions .
Halogen-Substituted Derivatives
- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: N/A, C₁₀H₉ClN₂O₂): Chlorine at position 5 reduces steric bulk compared to bromine, favoring nucleophilic substitutions .
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: Combines bromine and cyano groups for dual reactivity in cross-coupling and condensation reactions .
Structural and Electronic Influences
- Ring Isomerism : Pyrrolo[3,2-b]pyridine vs. [2,3-b] or [3,2-c] isomers significantly alter dipole moments and binding affinities due to nitrogen positioning .
- Substituent Effects : Bromine’s electronegativity increases oxidative addition efficiency in cross-couplings, while ester groups modulate lipophilicity .
- Synthetic Yield : Analogs like ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized in 60% yield, comparable to brominated derivatives, though yields vary with halogen size .
Biological Activity
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 1234616-09-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological activity, supported by various research findings, data tables, and case studies.
This compound exhibits its biological effects primarily through interactions with various biological targets. Its structure allows it to participate in key biochemical pathways, making it a candidate for drug development.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| This compound | TBD | |
| Standard Vancomycin | 0.5–1 | |
| Pyrrole benzamide derivatives | 3.125–12.5 |
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Research indicates that pyrrole derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways.
Case Studies
- In Vitro Studies : this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its utility in cancer therapy.
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, further supporting its antitumor potential.
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. The compound is classified as an irritant, necessitating careful handling and usage in laboratory settings . Toxicological studies are ongoing to determine its safety profile comprehensively.
Q & A
Q. What are the common synthetic routes for ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how can reaction yields be optimized?
The synthesis of brominated pyrrolo-pyridine derivatives typically involves:
- Coupling Reactions : Bromine introduction via electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling using boronic acids) .
- Functional Group Protection : Use of Boc (tert-butoxycarbonyl) or ester groups to protect reactive sites during synthesis, as seen in analogous compounds .
- Optimization Strategies : Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. For example, adjusting solvent polarity, temperature, and catalyst loading can improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Key for confirming regiochemistry and substituent positions. For example, aromatic protons in similar pyrrolo-pyridines exhibit distinct splitting patterns (e.g., δ 6.32–7.57 ppm for pyrrole and pyridine protons) .
- Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., m/z 328.2 [M+1] in ethyl pyrrole-carboxylate derivatives) and bromine isotopic patterns (m/z 292.2/294.2 for Br-containing compounds) .
- HPLC Purity Analysis : Ensures >95% purity via reverse-phase chromatography, critical for pharmacological studies .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
- Quantum Chemical Calculations : Predict reaction pathways and transition states. For instance, ICReDD combines quantum calculations with experimental data to optimize conditions for bromination or cross-coupling .
- Machine Learning : Trains models on existing reaction datasets (e.g., yields, solvents) to predict optimal conditions for novel derivatives .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Comparative Analysis : Replicate conditions from conflicting studies while controlling variables (e.g., moisture, oxygen sensitivity). For example, low yields (21% in ethyl pyrrole-carboxylate synthesis) may arise from unoptimized coupling steps .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities. Discrepancies in δ values (e.g., 12.10 ppm vs. 12.52 ppm for NH protons) may indicate tautomerism or solvent effects .
Q. What strategies enhance the reactivity of the bromine substituent in cross-coupling reactions?
Q. How is this compound utilized in pharmacological scaffold development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
